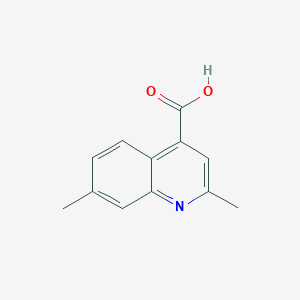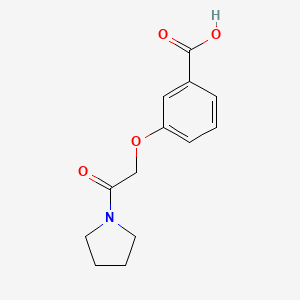
N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an aminophenyl group and a dimethylphenoxy group attached to an acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-nitroaniline and 2,6-dimethylphenol.
Nitration: The 3-nitroaniline is reduced to 3-aminophenyl using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acylation: The 3-aminophenyl is then acylated with chloroacetyl chloride to form N-(3-aminophenyl)chloroacetamide.
Etherification: Finally, the N-(3-aminophenyl)chloroacetamide is reacted with 2,6-dimethylphenol in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient and safe reactions.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may produce various substituted derivatives.
Aplicaciones Científicas De Investigación
N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Biology: The compound may be used in biological assays to study its effects on cellular processes or as a probe in biochemical research.
Material Science: It can be utilized in the synthesis of novel materials with specific properties, such as polymers or coatings.
Industry: The compound may find applications in the production of specialty chemicals or as a precursor in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects by:
Binding to Active Sites: It can bind to the active sites of enzymes, inhibiting or modulating their activity.
Receptor Interaction: The compound may interact with specific receptors, triggering or blocking signaling pathways.
Pathway Modulation: It can influence various biochemical pathways, leading to changes in cellular functions or metabolic processes.
Comparación Con Compuestos Similares
N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide can be compared with other similar compounds, such as:
N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide: This compound has a similar structure but with the amino group at the para position.
N-(3-Aminophenyl)-2-(4-methylphenoxy)acetamide: This compound has a methyl group at the para position of the phenoxy ring.
N-(3-Aminophenyl)-2-(2,4-dimethylphenoxy)acetamide: This compound has methyl groups at the ortho and para positions of the phenoxy ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to the steric and electronic effects of the substituents, influencing the compound’s reactivity and interactions with molecular targets.
Propiedades
IUPAC Name |
N-(3-aminophenyl)-2-(2,6-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-5-3-6-12(2)16(11)20-10-15(19)18-14-8-4-7-13(17)9-14/h3-9H,10,17H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNFAPHAKJOXGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine](/img/structure/B1317897.png)


